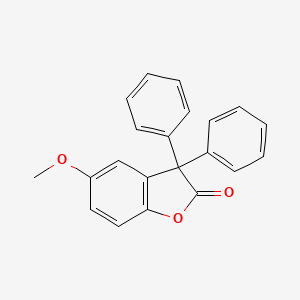![molecular formula C12H14N4O4 B4329367 [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B4329367.png)
[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
Descripción general
Descripción
[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid, also known as EMPTA, is a novel tetrazole derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid is not fully understood. However, studies have suggested that [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of oncogenes. [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid's anti-inflammatory properties are thought to be mediated through the inhibition of the NF-κB signaling pathway. Additionally, [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid's neuroprotective effects may be attributed to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid can induce DNA damage and inhibit DNA synthesis in cancer cells. [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has also been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cells. In addition, [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid in lab experiments is its high potency and selectivity towards cancer cells. [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has also been shown to have low toxicity towards normal cells. However, one of the limitations of using [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid in lab experiments is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research of [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, future studies may focus on improving the bioavailability and pharmacokinetics of [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid through the development of novel drug delivery systems.
Conclusion
In conclusion, [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid is a novel tetrazole derivative that has shown promising therapeutic potential in various diseases. Its potent anticancer, anti-inflammatory, and neuroprotective properties have made it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, [5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been studied for its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-3-20-10-6-8(4-5-9(10)19-2)12-13-15-16(14-12)7-11(17)18/h4-6H,3,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSAPVBBVOEZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329293.png)
![2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol](/img/structure/B4329311.png)
![3-(4-fluorophenyl)-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4329312.png)
![4-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4329327.png)
![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329329.png)
![2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329337.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B4329339.png)
![2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329342.png)
![4-ethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B4329352.png)
![methyl 4-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate](/img/structure/B4329357.png)
![5-(2-fluorophenyl)[1,2,5]oxadiazolo[3',4':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4329372.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4329380.png)
![3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene](/img/structure/B4329387.png)